molecular formula C10H17Cl2N3 B2886684 2-Piperidin-4-ylpyridin-4-amine;dihydrochloride CAS No. 2470434-97-8

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride

Cat. No.: B2886684
CAS No.: 2470434-97-8
M. Wt: 250.17
InChI Key: AKIRCEHJKOSELB-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 This compound is a derivative of piperidine and pyridine, two important heterocyclic structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylpyridin-4-amine;dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include hydrogenation, cyclization, cycloaddition, annulation, and amination processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpyridin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Piperidin-4-ylpyridine: A compound with similar structural features but different functional groups.

Uniqueness

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

2-Piperidin-4-ylpyridin-4-amine; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant research findings from diverse sources.

2-Piperidin-4-ylpyridin-4-amine; dihydrochloride is synthesized through various methods, often involving the reaction of piperidine derivatives with pyridine derivatives. A common synthetic route includes the use of a quinoline organocatalyst and trifluoroacetic acid to yield enantiomerically enriched products. The dihydrochloride form enhances solubility and stability, making it suitable for biological applications.

The mechanism of action of 2-Piperidin-4-ylpyridin-4-amine; dihydrochloride involves its interaction with specific molecular targets, including receptors and enzymes. It has been noted for modulating pathways associated with cellular signaling, particularly in cancer biology. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Biological Activity

Research indicates that 2-Piperidin-4-ylpyridin-4-amine; dihydrochloride exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted its potential as an anticancer agent. For instance, related compounds have shown efficacy in inducing apoptosis in cancer cell lines through intrinsic apoptotic pathways . The compound's structural similarity to known kinase inhibitors suggests it may also inhibit key signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound is believed to act as an inhibitor of various enzymes, potentially affecting processes such as cell cycle regulation and apoptosis. This is particularly relevant in the context of cancer treatment, where modulation of these pathways can lead to reduced tumor proliferation .

Cytotoxicity

In vitro studies have demonstrated that compounds similar to 2-Piperidin-4-ylpyridin-4-amine; dihydrochloride can induce cytotoxic effects in various cancer cell lines. These effects are often mediated by increasing levels of polyubiquitinated proteins, leading to proteasome inhibition and subsequent activation of pro-apoptotic pathways .

Case Studies

  • Study on PKB Inhibition : A related study on piperidine derivatives reported that certain compounds exhibited selective inhibition of protein kinase B (PKB), which is crucial in cancer signaling pathways. These compounds showed significant antitumor activity in xenograft models .
  • Apoptosis Induction : Another investigation revealed that piperidone derivatives could induce apoptosis in lymphoma and colon cancer cell lines by altering cell cycle dynamics and causing DNA fragmentation .

Comparative Analysis

The following table summarizes the biological activities observed for 2-Piperidin-4-ylpyridin-4-amine; dihydrochloride compared to related compounds:

CompoundAnticancer ActivityEnzyme InhibitionCytotoxicity
2-Piperidin-4-ylpyridin-4-amineModerateYesYes
Piperidone DerivativesHighYesYes
PKB InhibitorsHighYesVaries

Properties

IUPAC Name

2-piperidin-4-ylpyridin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIRCEHJKOSELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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